5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No.: 921916-67-8
Cat. No.: VC4385120
Molecular Formula: C16H15ClN2O4S
Molecular Weight: 366.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921916-67-8 |
|---|---|
| Molecular Formula | C16H15ClN2O4S |
| Molecular Weight | 366.82 |
| IUPAC Name | 5-chloro-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H15ClN2O4S/c1-23-14-6-3-11(17)9-15(14)24(21,22)19-12-4-5-13-10(8-12)2-7-16(20)18-13/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) |
| Standard InChI Key | AVCSKKZVTUXGRH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Introduction
5-Chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. It features a unique structure that combines a sulfonamide group with a methoxy-substituted benzene ring and a tetrahydroquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction reactions.
Biological Activities and Potential Applications
5-Chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is being studied for its antimicrobial and anticancer properties. The presence of the quinoline structure enhances its potential as a pharmaceutical agent.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Cancer therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume